molecular formula C7H13NO3 B3325592 Methyl 1,4-oxazepane-5-carboxylate CAS No. 2165703-75-1

Methyl 1,4-oxazepane-5-carboxylate

Cat. No.: B3325592
CAS No.: 2165703-75-1
M. Wt: 159.18
InChI Key: FXDMGMAWGOGVCR-UHFFFAOYSA-N
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Description

Methyl 1,4-oxazepane-5-carboxylate is a cyclic organic compound belonging to the oxazepane family. It has the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,4-oxazepane-5-carboxylate can be achieved through various methods. One common approach involves the reaction of Fmoc-HSe(TBDMS)-OH immobilized on Wang resin with different nitrobenzenesulfonyl chlorides and alkylation with 2-bromoacetophenones. The cleavage from the polymer support using trifluoroacetic acid (TFA) leads to the removal of the silyl protective group followed by spontaneous lactonization . Another method involves TFA/triethylsilane (Et3SiH)-mediated cleavage, yielding 1,4-oxazepane derivatives as a mixture of inseparable diastereomers .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1,4-oxazepane-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the ring, which can participate in different chemical processes.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoroacetic acid (TFA), triethylsilane (Et3SiH), and nitrobenzenesulfonyl chlorides . Reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or methanol.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the cleavage of polymer-supported intermediates can yield diastereomeric anilines .

Mechanism of Action

The mechanism of action of methyl 1,4-oxazepane-5-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the oxygen and nitrogen atoms in the ring allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

methyl 1,4-oxazepane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)6-2-4-11-5-3-8-6/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDMGMAWGOGVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCOCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779649-65-8
Record name methyl 1,4-oxazepane-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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